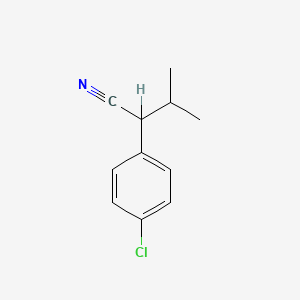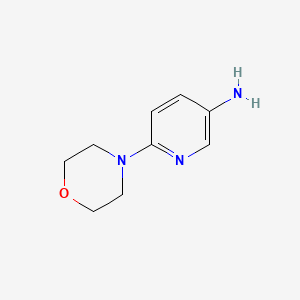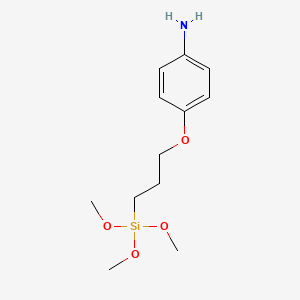
Magnesium myristate
描述
Magnesium myristate is a magnesium salt derived from myristic acid, a fatty acid commonly found in palm and coconut oils. It is primarily used in the cosmetics industry as an emulsifier and thickening agent. Its main function is to help blend oil and water components in formulations, ensuring a stable and uniform consistency. This property is particularly beneficial in creams, lotions, and powder products like foundations and blushes, where it enhances texture and improves adherence to the skin. In its raw form, this compound appears as a white to off-white powder with a fine, granular texture. It is relatively stable in cosmetic formulations, contributing to the overall shelf life and performance of products. Additionally, this compound can provide opacity to formulations, giving them a creamy or solid appearance. The safety profile of this compound is generally favorable, as it is considered non-toxic and well-tolerated by most skin types, including sensitive skin.
准备方法
Industrial Production
Raw Material Preparation:
Myristic acid is derived from natural sources such as coconut oil or palm kernel oil.
Magnesium sources include magnesium hydroxide, magnesium oxide, or magnesium carbonate[“].
Reaction Process:
Myristic acid is reacted with the magnesium source under controlled conditions.
The reaction typically occurs in a controlled environment to ensure purity and stability[“].
Purification:
The resulting magnesium myristate is purified to remove impurities.
Processing:
The purified compound is processed into a fine, granular powder suitable for various applications.
Characteristics of this compound
Appearance: Fine white powder[“]
Texture: Surprisingly creamy with a rich slip when rubbed between fingers[“][“]
Melting Point: Approximately 130–150°C (266–302°F)[“]
Solubility: Oil, warm alcohol3
Applications in Cosmetics
This compound serves several functions in cosmetic formulations:
Anticaking Agent: Prevents clumping in powdered products like face powders, eyeshadows, and blushes[“].
Opacifying Agent: Makes products less transparent, useful in foundations and concealers[“].
Viscosity Controlling Agent: Adjusts the thickness of creams, lotions, and gels[“].
Slip and Adhesion Enhancer: Improves texture and wear time in color cosmetics, especially eyeliners and lipsticks[“][“].
Binding Agent: Used when pressing powders[“][“].
化学反应分析
Primary Reactions
Hydrolysis:
Magnesium myristate readily undergoes hydrolysis in the presence of water.
This reaction breaks down the compound into myristic acid and magnesium ions[“].
Dissociation:
In cosmetic formulations, this compound dissociates into myristic acid and magnesium ions[“].
Reaction Mechanisms
The hydrolysis of this compound occurs through the following mechanism:
Water molecules attack the ester bonds in this compound.
This leads to the formation of myristic acid and magnesium hydroxide.
The magnesium hydroxide further dissociates into magnesium ions and hydroxide ions.
Factors Affecting Reactions
Several factors influence the reactions of this compound:
pH: The pH of the environment can significantly affect the rate and extent of hydrolysis[“].
Temperature: Higher temperatures generally increase the rate of hydrolysis and dissociation.
Presence of other compounds: Certain substances may act as catalysts or inhibitors for these reactions.
Analytical Techniques
To study the chemical reactions of this compound, several analytical techniques can be employed:
Spectroscopic methods: These can help identify the products formed during reactions.
Chromatographic techniques: Useful for separating and quantifying reaction products.
Thermal analysis: Can provide insights into the compound's behavior under different temperature conditions.
Industrial Implications
Understanding the chemical reactions of this compound is crucial for its use in cosmetics:
Product Stability: The hydrolysis reaction can affect the stability of cosmetic formulations over time[“].
Formulation Considerations: Knowledge of these reactions helps in developing stable and effective cosmetic products[“].
科学研究应用
Cosmetic Science Research
Magnesium myristate is extensively used in cosmetic science research for several purposes:
Emulsification studies: It acts as an emulsion stabilizer, helping to keep oil and liquid components from separating[“].
Texture and sensory property investigations: The compound provides a creamy texture with a rich slip when rubbed between fingers, making it valuable for improving product feel[“].
Stability enhancement: It's used in research to improve the stability of cosmetic formulations.
Pharmaceutical Research Applications
In pharmaceutical research, this compound shows promise in tablet formulation studies:
Dual functionality: It serves as both a lubricant and binder in tablet formulations[“].
Comparison with conventional excipients: Studies have shown that this compound can potentially replace conventional excipients like magnesium stearate and PVP K30[“].
Improved tablet properties: Formulations containing this compound exhibited increased hardness and in vitro drug release compared to conventional excipients[“].
Analytical Chemistry Applications
This compound is also used in various analytical chemistry techniques:
Spectroscopic analysis: It's used in studies involving spectroscopic methods[“].
Thermal analysis: The compound's thermal properties (melting point 130-150°C) make it useful for thermal analysis studies.
Industrial Research and Development
In industrial R& D, this compound is used for:
Quality control method development: Its specific properties make it useful for developing quality control procedures[“].
New product formulation research: It's used in developing new cosmetic and pharmaceutical products[“][“].
These applications demonstrate the significant role of this compound in various scientific research areas, particularly in cosmetic and pharmaceutical sciences.
作用机制
Magnesium myristate exhibits several key mechanisms of action in cosmetic formulations:
Anticaking Properties
As an anticaking agent, this compound prevents the clumping of powdered or granular products. This property is particularly beneficial in:
Face powders
Eyeshadows
Blushes
By keeping the product free-flowing, it enhances the overall user experience and maintains the product's quality over time[“].
Opacifying Effects
This compound functions as an opacifying agent, making products less transparent or opaque. This property is useful in:
Foundations
Concealers
Certain skincare products
It helps provide better coverage and a more uniform appearance on the skin, making imperfections less visible[“].
Viscosity Control
As a viscosity controlling agent, this compound helps adjust the thickness or thinness of cosmetic products. This is crucial for achieving the desired consistency in:
Creams
Lotions
Gels
By controlling viscosity, it ensures that the product spreads evenly and feels pleasant on the skin, enhancing the overall application experience[“].
Mechanism in Pharmaceuticals
In the pharmaceutical industry, this compound serves two primary functions:
Binder Functionality
This compound can be used as a binding agent when pressing powders into tablets. This property helps maintain the integrity and shape of pharmaceutical formulations[“].
Lubricant Properties
As a lubricant, this compound facilitates the manufacturing process of tablets and capsules by reducing friction during the compression and ejection phases[“].
Physiological Interactions
Interaction with Skin Cells
This compound interacts with skin cells in several ways:
It provides a creamy, rich gliding quality when applied to the skin[“].
It enhances the adhesion of cosmetic products to the skin, improving their longevity[“].
It contributes to the emollient properties of skincare formulations, helping to soften and smooth the skin[“].
Absorption and Metabolism
While specific data on the absorption and metabolism of this compound is limited, it is generally considered to have low permeability through the skin due to its ionic nature and relatively large molecular size[“].
Effects on Product Formulation
This compound significantly impacts product formulation in several ways:
Texture Enhancement
It improves the texture of cosmetic products, providing a velvety feel[“].
It enhances the slip and glide of products, making them easier to apply[“].
Stability Improvement
This compound contributes to the stability of cosmetic formulations by:
Acting as an emulsion stabilizer in certain product types[“].
Helping to maintain the consistency of powders and pressed products over time[“].
Adhesion Properties
One of the key benefits of this compound is its ability to improve product adhesion to the skin. This is particularly important for:
Eyeliners
Lipsticks
Other long-wearing cosmetic products[“]
相似化合物的比较
Magnesium Myristate vs. Magnesium Stearate
This compound and magnesium stearate are both magnesium salts of fatty acids, but they differ in several key aspects:
Chemical structure: this compound is derived from myristic acid, while magnesium stearate comes from stearic acid.
Adhesion properties: this compound provides more adhesion than magnesium stearate, making it ideal for eyeliners and makeup products[“].
Texture: this compound has a creamier texture and better slip compared to magnesium stearate[“].
This compound vs. Zinc Myristate
Both compounds are myristate salts but differ in their metal ions:
Metal ion: this compound contains magnesium, while zinc myristate contains zinc[“].
Applications: Both are used as anticaking agents and opacifiers in cosmetics[“].
Emulsifying properties: They may have slight differences in their emulsifying capabilities due to the different metal ions.
This compound vs. Calcium Myristate
These compounds share similar fatty acid components but differ in their metal ions:
Metal ion: this compound contains magnesium, while calcium myristate contains calcium.
Functionality: Both may be used in cosmetic formulations, but their specific properties may vary due to the different metal ions.
This compound vs. Isopropyl Myristate
These compounds differ significantly in their chemical structure and properties:
Chemical nature: this compound is a salt, while isopropyl myristate is an ester4.
Texture: this compound is a fine white powder, while isopropyl myristate is a liquid.
Applications: this compound is used for its binding and adhesion properties, while isopropyl myristate is often used as an emollient and solvent in cosmetics.
This compound vs. Ethyl Myristate
Similar to the comparison with isopropyl myristate:
Chemical nature: this compound is a salt, while ethyl myristate is an ester[“].
Physical state: this compound is a powder, while ethyl myristate is typically a liquid.
Functionality: They serve different purposes in cosmetic formulations, with this compound primarily used for its binding and adhesion properties.
常见问题
How does magnesium myristate differ from magnesium stearate in cosmetics?
This compound provides better adhesion and a creamier texture compared to magnesium stearate, making it more suitable for products like eyeliners and long-wearing makeup[“][“].
What are the main advantages of this compound over other similar compounds?
This compound offers excellent adhesion, a creamy texture, and versatility in both cosmetic and pharmaceutical applications. It can function as both a binder and lubricant in tablet formulations[“][“].
Can this compound be used interchangeably with zinc myristate?
While both compounds have similar applications as anticaking agents and opacifiers, they may have slight differences in their properties due to the different metal ions. Formulation testing would be necessary to determine interchangeability[“].
How does the texture of this compound compare to other magnesium salts?
This compound has a uniquely creamy texture with excellent slip, which sets it apart from other magnesium salts like magnesium stearate[“][“].
What makes this compound unique in pharmaceutical applications?
This compound shows promise as a dual-functional excipient, serving as both a binder and lubricant in tablet formulations, potentially replacing conventional excipients[“].
What is the primary function of this compound in cosmetics?
This compound serves multiple functions in cosmetics, including acting as an anticaking agent, opacifier, and viscosity controller.
How does this compound differ from other magnesium compounds?
This compound provides more adhesion and a creamier texture compared to compounds like magnesium stearate, making it ideal for products like eyeliners and lipsticks[“].
Is this compound safe for use in skincare products?
This compound is generally considered safe for use in cosmetic and skincare products when used as directed[“].
What are the benefits of using this compound in powder formulations?
In powder formulations, this compound helps prevent clumping, improves texture, and enhances adhesion to the skin[“][“].
How does this compound contribute to the feel of cosmetic products?
This compound adds a velvety texture and improves the slip and glide of cosmetic products, enhancing their overall feel and application experience[“][“].
属性
IUPAC Name |
magnesium;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBHZWQMKSQGR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890584 | |
| Record name | Magnesium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-70-8 | |
| Record name | Magnesium myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1917F0578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)





